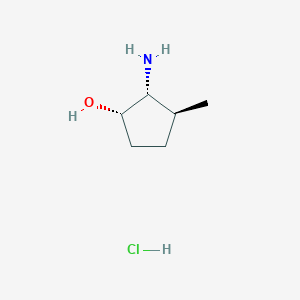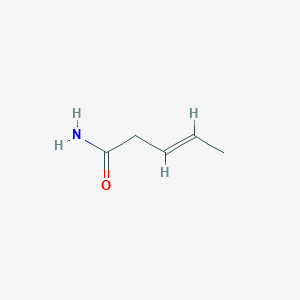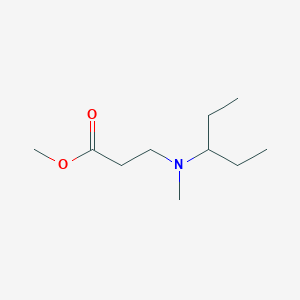![molecular formula C14H14BrN B11755646 3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-ブロモ-2,2'-ジメチル-[1,1'-ビフェニル]-3-アミンは、ビフェニル骨格に臭素原子、2つのメチル基、およびアミン基が結合した、複雑な構造を持つ有機化合物です。この化合物は、そのユニークな構造的特徴と反応性により、化学のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
3'-ブロモ-2,2'-ジメチル-[1,1'-ビフェニル]-3-アミンの合成は、一般的に市販の前駆体から出発して、複数の手順を必要とします。一般的な方法の1つは、2,2'-ジメチル-[1,1'-ビフェニル]の臭素化に続いて、アミノ化を行う方法です。 反応条件には、しばしば、アゾビスイソブチロニトリル(AIBN)などのラジカル開始剤の存在下、N-ブロモスクシンイミド(NBS)などの臭素化剤を使用し、光または熱下で臭素化プロセスを促進することが含まれます 。その後のアミノ化工程は、適切な条件下でアンモニアまたはアミン源を使用して達成できます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模に行う場合がありますが、収率と純度を最適化します。連続フロー反応器や自動化システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
3'-ブロモ-2,2'-ジメチル-[1,1'-ビフェニル]-3-アミンは、次のようなさまざまな種類の化学反応を起こします。
置換反応: 臭素原子は、水酸化物イオンやアルコキシドイオンなどの他の求核剤によって置換され、さまざまな誘導体が生成されます。
酸化と還元: アミン基は、ニトロソ誘導体またはニトロ誘導体に変換するために酸化することができます。一方、還元は、それをアルキルアミンに変換することができます。
カップリング反応: ビフェニル構造により、鈴木カップリングやヘックカップリングなどのカップリング反応が可能となり、より複雑な分子を形成することができます。
一般的な試薬と条件
置換: 極性溶媒中の水酸化ナトリウムやtert-ブトキシカリウムなどの試薬。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
カップリング: 炭酸カリウムなどの塩基の存在下、パラジウム触媒。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、水酸化物による置換はヒドロキシ誘導体を与え、一方、カップリング反応は拡張されたビフェニル系を生成する可能性があります。
科学研究の用途
3'-ブロモ-2,2'-ジメチル-[1,1'-ビフェニル]-3-アミンは、科学研究にいくつかの用途があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 医薬品化合物の合成における前駆体として探求されています。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3'-ブロモ-2,2'-ジメチル-[1,1'-ビフェニル]-3-アミンの作用機序には、その官能基を介した分子標的との相互作用が含まれます。臭素原子はハロゲン結合に関与し、一方、アミン基は水素結合を形成するか、生化学的経路で求核剤として作用することができます。ビフェニル構造は、剛性と平面性を提供し、標的への結合に影響を与える可能性があります。
類似化合物との比較
類似化合物
3-ブロモ-2,2-ジメチル-1-プロパノール: 臭素とジメチル基を共有しますが、骨格構造が異なります.
2-ブロモ-2-メチルプロパン: 臭素とメチル基を持っている点で類似していますが、ビフェニル構造がありません.
ユニークさ
3'-ブロモ-2,2'-ジメチル-[1,1'-ビフェニル]-3-アミンは、そのビフェニル骨格により、単純な臭素化化合物に比べて、独特の化学的および物理的性質を示します。このユニークさは、特定の構造的特徴を必要とする用途において価値があります。
特性
分子式 |
C14H14BrN |
|---|---|
分子量 |
276.17 g/mol |
IUPAC名 |
3-(3-bromo-2-methylphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14BrN/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,16H2,1-2H3 |
InChIキー |
WMQMMPNMHZMQBH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N)C2=C(C(=CC=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


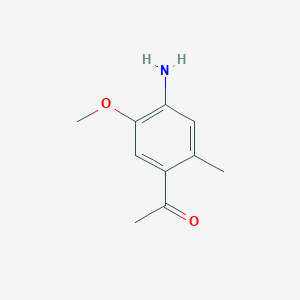
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate](/img/structure/B11755568.png)
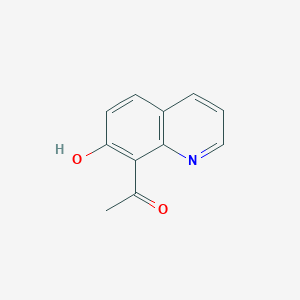
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)

![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
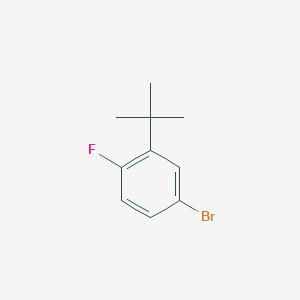
![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)
![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
